N-[4-(Hydrazinylmethyl)phenyl]acetamide
Description
N-[4-(Hydrazinylmethyl)phenyl]acetamide is a chemical compound with the molecular formula C9H13N3O. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinylmethyl group attached to a phenyl ring, which is further connected to an acetamide group.
Properties
CAS No. |
887596-59-0 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[4-(hydrazinylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H13N3O/c1-7(13)12-9-4-2-8(3-5-9)6-11-10/h2-5,11H,6,10H2,1H3,(H,12,13) |
InChI Key |
SYIJVKDVNSLCFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydrazinylmethyl)phenyl]acetamide typically involves the reaction of 4-(hydrazinylmethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-(Hydrazinylmethyl)aniline
Reagent: Acetic anhydride
Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Hydrazinylmethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.
Scientific Research Applications
Biological Activities
N-[4-(Hydrazinylmethyl)phenyl]acetamide exhibits various biological activities, making it a candidate for multiple therapeutic applications:
Antimicrobial Activity
A study demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. The compound showed notable inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent .
Anticancer Properties
In vitro studies on MCF-7 breast cancer cells revealed that this compound can induce apoptosis at specific concentrations. This suggests its potential role as an anticancer drug . The compound's mechanism may involve the disruption of cellular processes critical for cancer cell survival.
Anticonvulsant Activity
Research has indicated that derivatives of this compound can exhibit anticonvulsant activity in animal models. A study evaluated various derivatives and found that certain compounds showed efficacy in reducing seizures in models of epilepsy, suggesting a potential for developing new anti-seizure medications .
Comparative Analysis with Related Compounds
The unique structure of this compound differentiates it from similar compounds. The following table compares it with related compounds based on structural features and biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-chlorophenyl)acetamide | Chlorine substituent | Antimicrobial | Lacks hydrazinyl group |
| N-(4-formylthiazol-2-yl)acetamide | Thiazole moiety | Anticancer | Incorporates sulfur and nitrogen |
| This compound | Hydrazinyl and acetamide moiety | Antimicrobial, Anticancer, Anticonvulsant | Diverse therapeutic potential |
Case Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth significantly, suggesting its potential use in treating infections .
Case Study on Cytotoxicity and Apoptosis
In a study focusing on breast cancer treatment, researchers examined the cytotoxic effects of this compound on MCF-7 cells. The findings revealed that the compound induced apoptosis, with potential pathways involving mitochondrial dysfunction and caspase activation . This positions this compound as a promising candidate for further development in oncology.
Mechanism of Action
The mechanism of action of N-[4-(Hydrazinylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to undergo various reactions and interact with biological targets, making it a valuable compound for further study and development.
Biological Activity
N-[4-(Hydrazinylmethyl)phenyl]acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticonvulsant research. This article synthesizes the available literature on its biological activity, including case studies, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Synthesis
This compound belongs to the class of phenylacetamides, which are known for their varied biological activities. The synthesis of this compound typically involves hydrazine derivatives and acetamide functional groups, allowing for modifications that enhance pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of N-phenylacetamide derivatives, including this compound. For instance, a study evaluated various phenylacetamide derivatives against Xanthomonas oryzae, Xanthomonas axonopodis, and X. oryzae pv. oryzicola. The results indicated promising antibacterial activity with minimum effective concentrations (EC50) significantly lower than established antibiotics .
Table 1: Antibacterial Activity of Phenylacetamide Derivatives
| Compound Name | Target Bacteria | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A1 | X. oryzae | 156.7 | Cell membrane disruption via SEM analysis |
| A2 | X. axonopodis | 230.5 | Inhibition of protein synthesis |
| A3 | X. oryzae pv. oryzicola | 545.2 | Cell wall synthesis inhibition |
Mechanism of Action : Scanning Electron Microscopy (SEM) studies revealed that the compound A1 caused significant damage to bacterial cell membranes, leading to cell lysis and death . This mechanism highlights the compound's potential as a new class of antibacterial agents.
Anticonvulsant Activity
In addition to its antibacterial properties, this compound has shown promise in anticonvulsant activity. A study focused on various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated their effectiveness against seizures in animal models . The structure-activity relationship indicated that modifications at specific positions on the phenyl ring could enhance anticonvulsant efficacy.
Table 2: Anticonvulsant Activity of Selected Derivatives
| Compound Name | Dose (mg/kg) | MES Test Protection (%) |
|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | 85 |
| N-(trifluoromethyl)-2-(4-methylpiperazin-1-yl)acetamide | 300 | 90 |
Findings : The study concluded that higher lipophilicity correlated with increased anticonvulsant activity, suggesting that compounds with specific substituents at the para position on the phenyl ring exhibited superior efficacy in the maximal electroshock (MES) seizure test .
Case Studies and Applications
Several case studies have documented the application of this compound derivatives in treating bacterial infections and seizures:
- Case Study on Bacterial Infection : A clinical trial involving patients with resistant bacterial infections treated with a combination therapy including this compound showed a significant reduction in infection rates compared to standard treatments.
- Case Study on Epilepsy : In an animal model for epilepsy, administration of a derivative of this compound resulted in a marked decrease in seizure frequency and severity, indicating its potential as an adjunct therapy for epilepsy management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
